molecular formula C18H31NO3S B2931095 3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 1246821-39-5

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No.: B2931095
CAS No.: 1246821-39-5
M. Wt: 341.51
InChI Key: NSISGIXLNSDAJA-UHFFFAOYSA-N
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Description

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzene ring substituted with a methyl group, a propoxy group, and a sulfonamide group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can be achieved through a multi-step process:

    Nitration and Reduction: The starting material, 3-methyl-4-propoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.

    Alkylation: The amine is then alkylated with 2,4,4-trimethylpentan-2-yl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound typically involves:

    Batch Processing: Utilizing large-scale reactors for the nitration, reduction, and alkylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the benzene ring.

Scientific Research Applications

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways: Interfering with metabolic pathways, leading to the inhibition of microbial growth or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
  • 3-ethyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Uniqueness

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3S/c1-8-11-22-16-10-9-15(12-14(16)2)23(20,21)19-18(6,7)13-17(3,4)5/h9-10,12,19H,8,11,13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISGIXLNSDAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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